
2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol is an organic compound with a unique structure that combines a cyclohexyl ring with an aminomethyl group and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol typically involves the reaction of 4-methylcyclohexanone with formaldehyde and ammonia, followed by reduction and etherification steps. The process can be summarized as follows:
Formation of 1-(Aminomethyl)-4-methylcyclohexanol: 4-methylcyclohexanone reacts with formaldehyde and ammonia under basic conditions to form 1-(aminomethyl)-4-methylcyclohexanol.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Etherification: The final step involves the etherification of the reduced product with ethylene oxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted amines or ethers.
科学的研究の応用
2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol exerts its effects depends on its interaction with molecular targets. The aminomethyl group can interact with various receptors or enzymes, potentially modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar in having an aminoethanol moiety but lacks the cyclohexyl ring.
Ethanolamine: Contains an aminoethanol structure but is simpler and lacks the cyclohexyl and methyl groups.
Uniqueness
2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol is unique due to its combination of a cyclohexyl ring with an aminomethyl and ethan-1-ol moiety. This structure provides distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
2-[1-(aminomethyl)-4-methylcyclohexyl]oxyethanol |
InChI |
InChI=1S/C10H21NO2/c1-9-2-4-10(8-11,5-3-9)13-7-6-12/h9,12H,2-8,11H2,1H3 |
InChIキー |
CLJACSYDOXQXJN-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(CN)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)
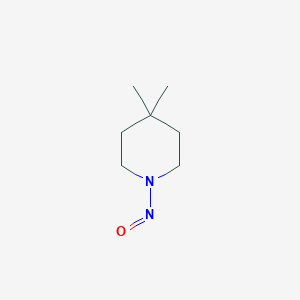
![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)
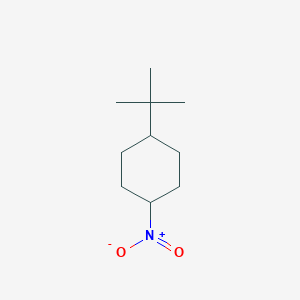
![2-[2-(Propan-2-yloxy)phenyl]oxirane](/img/structure/B13618428.png)
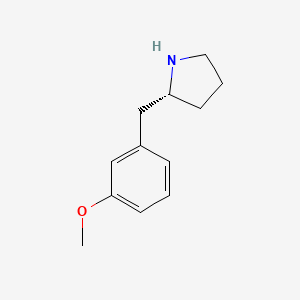

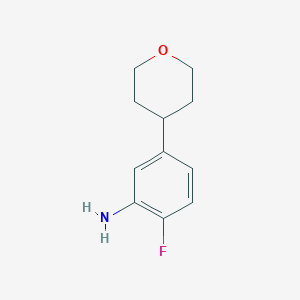
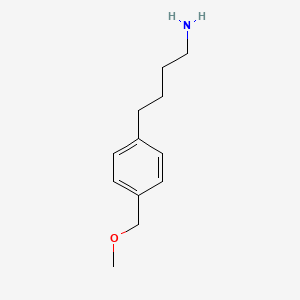
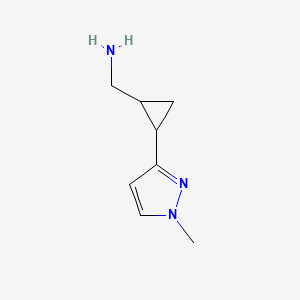
![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
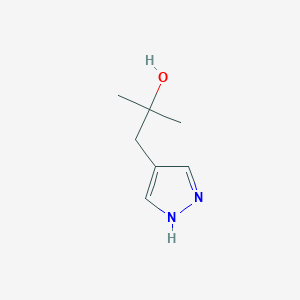
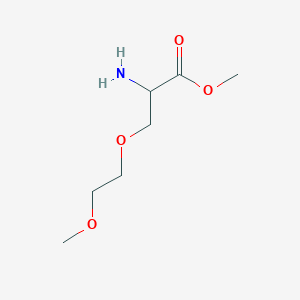
![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
